4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone
Overview
Description
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone typically involves a multicomponent reaction. One common method is the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-nitrophenyl)hydrazone
- 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone
Uniqueness
Compared to similar compounds, 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone exhibits unique properties due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUQGJTYCQSRPV-OVCLIPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/C2=C(C=C(OC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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